2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met kinase and VEGFR-2 kinase . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in cell growth, survival, and angiogenesis. By inhibiting c-Met and VEGFR-2, the compound disrupts these pathways, leading to a decrease in cell proliferation and angiogenesis .
Pharmacokinetics
Similar compounds have been shown to exhibit satisfactory activity compared with lead compounds
Result of Action
The result of the compound’s action is a decrease in cell proliferation and angiogenesis . This is due to the inhibition of c-Met and VEGFR-2, which disrupts the signaling pathways they are involved in .
Preparation Methods
The synthesis of 2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with substituted pyrazines under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases to break down into simpler components.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Comparison with Similar Compounds
Compared to other triazolopyrazine derivatives, 2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide stands out due to its unique substitution pattern and enhanced biological activity. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: Known for their anticancer and antimicrobial activities.
1,2,4-triazolo[4,3-a]quinoxaline derivatives: Exhibiting antiviral and antibacterial properties.
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine derivatives: Noted for their antibacterial activity.
The presence of the fluorophenoxy and methoxyphenyl groups in this compound contributes to its enhanced stability and biological activity, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[8-(3-fluorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O4/c1-29-15-7-5-14(6-8-15)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)30-16-4-2-3-13(21)11-16/h2-11H,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPOCLMAAJLJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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